![molecular formula C23H20N2O4S B2562954 (E)-2-(2-hydroxybenzilidène)-7-méthyl-3-oxo-5-phényl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle CAS No. 331820-49-6](/img/structure/B2562954.png)
(E)-2-(2-hydroxybenzilidène)-7-méthyl-3-oxo-5-phényl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the potential of thiazolopyrimidine derivatives, including the compound , as promising anticancer agents. The following points summarize key findings:
- Mechanism of Action : Thiazolopyrimidine derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to cell death in cancer cells .
- In vitro Studies : In a study evaluating various thiazolopyrimidine derivatives, including those structurally similar to (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, compounds displayed potent anticancer activity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to standard chemotherapy agents like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl... | HT-29 | 9.8 - 35.9 | |
Doxorubicin | HT-29 | Control |
Antimicrobial Activity
Thiazolopyrimidine derivatives have also been investigated for their antimicrobial properties:
- Synthesis and Testing : Various thiazolopyrimidine compounds were synthesized and tested for antimicrobial activity against a range of bacterial strains. The results indicated moderate antibacterial effects compared to standard antibiotics .
- Structure Activity Relationship (SAR) : Modifications in the chemical structure of thiazolopyrimidines significantly influenced their antimicrobial efficacy. For instance, certain substitutions enhanced lipophilicity and improved membrane permeability, leading to better antibacterial activity .
Anti-inflammatory Properties
Emerging research suggests that thiazolopyrimidine derivatives may possess anti-inflammatory properties:
- Biological Evaluation : Compounds derived from thiazolopyrimidines have been evaluated for their anti-inflammatory effects using in vitro models. Some derivatives showed promising results in inhibiting pro-inflammatory cytokines and mediators .
Mechanistic Insights and Future Directions
While the initial findings are promising, further research is necessary to elucidate the precise mechanisms through which these compounds exert their biological effects:
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict interactions between thiazolopyrimidine derivatives and target proteins involved in cancer progression and inflammation. These studies provide insights into potential binding affinities and help guide future synthesis efforts .
Activité Biologique
Thiazolo[3,2-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. The compound (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel member of this class and exhibits promising biological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate thiazolo[3,2-a]pyrimidine precursors with 2-hydroxybenzaldehyde. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structural integrity and purity of the synthesized compound. For instance, the IR spectrum reveals characteristic peaks corresponding to hydroxyl (OH) and carbonyl (C=O) functional groups, while NMR provides insights into the molecular environment of hydrogen atoms within the structure .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown significant cytotoxicity against various cancer cell lines, particularly:
- M-HeLa (cervical adenocarcinoma) : The compound exhibited high cytotoxicity levels, outperforming the reference drug Sorafenib in comparative studies.
- MCF-7 (breast cancer) : Moderate cytotoxic effects were noted.
The mechanism of action is believed to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives are also recognized for their antimicrobial properties . The compound demonstrated moderate antibacterial activity against several bacterial strains when tested using standard protocols. The lipophilicity of these compounds enhances their ability to penetrate microbial membranes .
Anti-inflammatory and Analgesic Effects
Studies have indicated that thiazolo[3,2-a]pyrimidines possess anti-inflammatory and analgesic effects. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways .
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activities of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Assays : A study demonstrated that compounds with a similar structure showed higher cytotoxicity against M-HeLa cells compared to normal liver cells. This selectivity is crucial for developing effective anticancer agents .
- Antimicrobial Screening : In a comparative study against reference drugs, certain derivatives exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds, showing promising results in reducing inflammation markers .
Data Summary
Propriétés
IUPAC Name |
ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)15-9-5-4-6-10-15)21(27)18(30-23)13-16-11-7-8-12-17(16)26/h4-13,20,26H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNIASNISBELO-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.